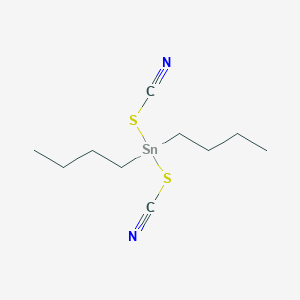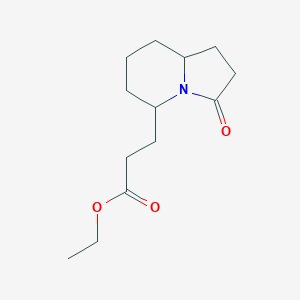![molecular formula C15H11NO2S B14705161 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- CAS No. 15199-26-5](/img/structure/B14705161.png)
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science. The presence of the isoindole core structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cascade C-H transformations has been reported to be effective in the synthesis of isoindole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the isoindole core .
Applications De Recherche Scientifique
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects. For example, it can act as a fluorescent probe by binding to lipid droplets in living cells, resulting in bright fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their potent inhibitory activity against human protein kinase CK2.
1,1,3-trichloro-1H-isoindole: This compound undergoes nucleophilic substitution reactions to form various derivatives.
Uniqueness
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- stands out due to its unique aggregation-induced emission properties, making it highly valuable for imaging applications in biological research . Its ability to fluoresce strongly in the aggregated state sets it apart from other similar compounds.
Propriétés
Numéro CAS |
15199-26-5 |
|---|---|
Formule moléculaire |
C15H11NO2S |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
Clé InChI |
JQDALPOOQVVODE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


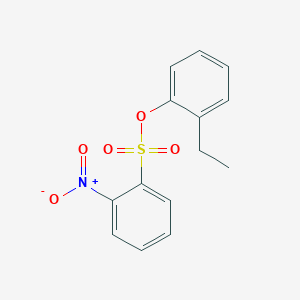
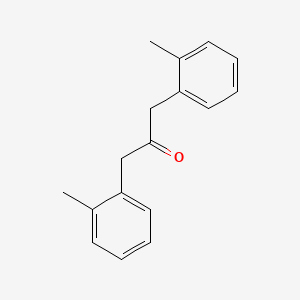
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
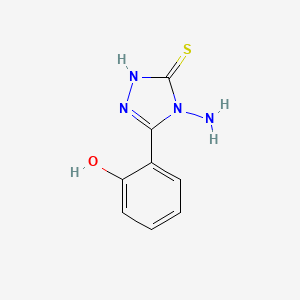
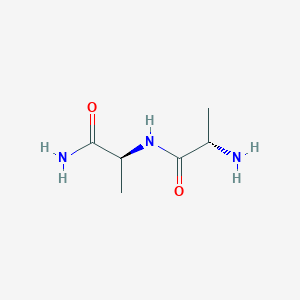

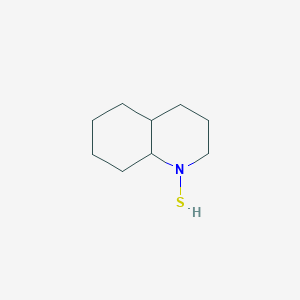

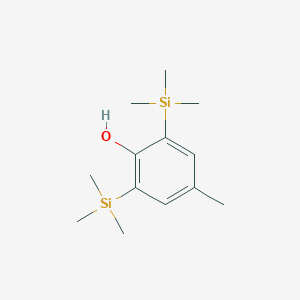
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)

